![molecular formula C11H12ClNS B1460092 (4-(Thiophen-3-yl)phenyl)methanamine hydrochloride CAS No. 880158-14-5](/img/structure/B1460092.png)
(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride
Overview
Description
“(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 115132-84-8 . It has a molecular weight of 149.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 149.64 .Scientific Research Applications
Medicinal Chemistry: Synthesis of Biologically Active Compounds
Thiophene derivatives, such as “(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride”, have garnered significant interest in medicinal chemistry due to their potential as biologically active compounds. They serve as key intermediates in the synthesis of advanced compounds with diverse biological effects. For instance, thiophene-based analogs exhibit pharmacological properties including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Material Science: Organic Semiconductors
In the field of material science, thiophene derivatives are crucial in the development of organic semiconductors. These compounds are integral to the advancement of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in various electronic applications .
Corrosion Inhibitors
Thiophene derivatives are also utilized in industrial chemistry as corrosion inhibitors. Their molecular structure allows them to form protective layers on metals, thereby preventing corrosion and extending the life of metal components in various industrial applications .
Anesthetic Agents
Some thiophene derivatives are used in medical applications as anesthetic agents. For example, articaine, which contains a thiophene nucleus, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe. This highlights the therapeutic importance of thiophene derivatives in clinical settings .
Anti-Inflammatory and Antimicrobial Agents
The anti-inflammatory and antimicrobial properties of thiophene derivatives make them valuable in the treatment of various inflammatory conditions and infections. Their effectiveness in these areas continues to be a subject of extensive research and development .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H317, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(4-thiophen-3-ylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11;/h1-6,8H,7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDSIVJYZYXIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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